molecular formula C8H7ClO2S2 B13074349 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid

Cat. No.: B13074349
M. Wt: 234.7 g/mol
InChI Key: DMFFHYUFOQGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound featuring a fused ring system that includes both thiophene and thiopyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with sulfur and a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atoms in the thiophene and thiopyran rings can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-methanol.

Scientific Research Applications

2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their function. Pathways involved could include inhibition of key metabolic enzymes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid include:

    Thieno[2,3-b]pyrrole-2-carboxylic acid: Another heterocyclic compound with a fused ring system, known for its biological activity.

    Thieno[2,3-c]pyridine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C8H7ClO2S2

Molecular Weight

234.7 g/mol

IUPAC Name

2-chloro-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid

InChI

InChI=1S/C8H7ClO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11)

InChI Key

DMFFHYUFOQGJOX-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1C(=C(S2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.